Dimethyl sulfide borane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

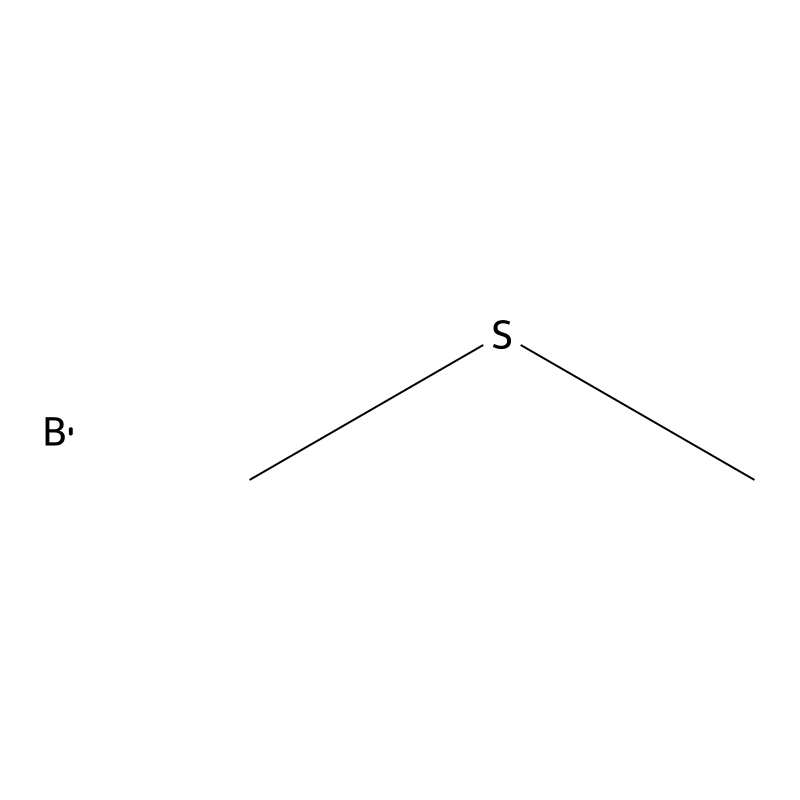

Dimethyl sulfide borane (BMS), also known as borane-dimethyl sulfide complex, is a colorless liquid with the chemical formula BH₃·S(CH₃)₂ []. It is an adduct, meaning a complex formed between a borane molecule (BH₃) and a dimethyl sulfide molecule (S(CH₃)₂). BMS is a valuable reagent in organic chemistry due to its ability to perform hydroboration and reduction reactions [].

Molecular Structure Analysis

The key feature of BMS's structure is the dative bond between the Lewis acid borane (BH₃) and the Lewis base dimethyl sulfide (S(CH₃)₂). In this bond, the lone pair on the sulfur atom donates electrons to the empty orbital on the boron atom []. This interaction creates a tetrahedral geometry around the boron atom with three hydrogen atoms and the sulfur atom bonded to it []. The dimethyl sulfide moiety donates electron density to the boron, making the B-H bonds more polar and reactive towards unsaturated carbon-carbon bonds [].

Chemical Reactions Analysis

Synthesis

(C₅H₅)₂BH + S(CH₃)₂ → BH₃·S(CH₃)₂ + 2C₅H₆

Hydroboration-Oxidation

BMS is primarily used for hydroboration-oxidation reactions. In this two-step process, an unsaturated carbon-carbon bond reacts with BMS to form an organoborane intermediate. This intermediate is then oxidized to yield an alcohol. The regioselectivity (preference for one side of the double bond) and stereoselectivity (control of 3D arrangement) of the reaction can be controlled by the reaction conditions [].

Other Reactions

BMS can also participate in the reduction of aldehydes, ketones, epoxides, and carboxylic acids to their corresponding alcohols []. It has also been used as an intermediate in the preparation of highly pure semiconductors [].

Physical and Chemical Properties

- Melting Point: Not available

- Boiling Point: Not available

- Density: 0.801 g/mL []

- Solubility: Miscible with many organic solvents like THF, ethers, aromatics, and alkanes [].

- Stability: Air and moisture sensitive. Decomposes upon contact with water to release flammable hydrogen gas [].

- Flammability: Flammable liquid [].

In hydroboration, the B-H bond in BMS reacts with the pi-bond of an unsaturated carbon-carbon bond. The boron atom becomes bonded to the less substituted carbon, while a hydrogen from BMS adds to the more substituted carbon. This regioselectivity is due to the steric hindrance around the boron atom, favoring the addition to the less crowded carbon [].

- Toxicity: Data not readily available, but it is advisable to handle with care due to its reactivity.

- Flammability: Flammable liquid. Keep away from heat and ignition sources [].

- Reactivity: Reacts readily with water, releasing flammable hydrogen gas. Air and moisture sensitive [].

- Hazards: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling BMS [].

- Aldehydes and Ketones to Alcohols: This is the most common application, achieved through hydroboration-oxidation. The borane moiety reacts with the C=O double bond, forming an organoborane intermediate. Subsequent oxidation converts this intermediate to the corresponding alcohol.

- Epoxides to Alcohols: Similar to aldehydes and ketones, dimethyl sulfide borane can open the epoxide ring, yielding a diol (two hydroxyl groups) in a regioselective manner.

- Carboxylic Acids to Alcohols: Under specific conditions, dimethyl sulfide borane can reduce carboxylic acids to primary alcohols. This reaction is less common than the others but can be valuable in specific synthetic contexts.

Asymmetric Synthesis: Enantioselective Control

Dimethyl sulfide borane can be employed in asymmetric synthesis, where the formation of a specific stereoisomer (enantiomer) is desired. This is achieved by utilizing chiral catalysts that influence the reaction pathway and favor the formation of one enantiomer over the other. Research has shown its effectiveness in:

- Reduction of Prochiral Ketones: In the presence of chiral ligands, dimethyl sulfide borane can selectively reduce prochiral ketones (ketones with non-identical substituents on the alpha carbon) to chiral secondary alcohols.

Other Research Applications

Beyond its role in organic synthesis, dimethyl sulfide borane finds applications in other areas of scientific research:

- Semiconductor Fabrication: It serves as an intermediate in the preparation of highly pure boron compounds used in the semiconductor industry.

- Rocket Propellant Research: While not a current mainstream use, historical research explored its potential as a component in rocket propellants due to its unique properties.

Dimethyl sulfide borane is primarily utilized in hydroboration and reduction reactions:

- Hydroboration: In hydroboration reactions, the dimethyl sulfide ligand dissociates in situ, liberating diborane. This diborane then adds to unsaturated bonds in an anti-Markovnikov fashion, facilitating the conversion of alkenes and alkynes into organoboranes, which serve as valuable intermediates in organic synthesis .

- Reductions: Dimethyl sulfide borane is effective in reducing various functional groups, including aldehydes, ketones, epoxides, esters, and carboxylic acids to their corresponding alcohols. It can also reduce nitriles to amines but does not affect acid chlorides .

Research on interaction studies involving dimethyl sulfide borane mainly focuses on its reactivity with various organic compounds. For example, it has been shown to interact with aromatic carboxylic acids under specific conditions to yield methyl derivatives . Additionally, studies have explored its activation by Lewis bases to facilitate hydroboration reactions with carbon dioxide .

Dimethyl sulfide borane belongs to a class of boron-containing compounds that are used as reducing agents. Here are some similar compounds:

| Compound Name | Characteristics | Unique Features |

|---|---|---|

| Borane-tetrahydrofuran | Less stable than dimethyl sulfide borane; requires stabilizers | More commonly used but less concentrated |

| Boron trifluoride | A strong Lewis acid used in various organic reactions | Acts primarily as a catalyst rather than a reducing agent |

| Sodium aminodiboranate | Used for selective reductions | Chemoselective towards aldehydes and ketones |

Dimethyl sulfide borane stands out due to its high stability in moisture-rich environments and its ability to be used without additional stabilizers, making it preferable for many synthetic applications .

The traditional method for preparing BMS involves the direct reaction of diborane with dimethyl sulfide according to the following equation:

B₂H₆ + 2 S(CH₃)₂ → 2 BH₃·S(CH₃)₂

Once prepared, BMS can be purified through bulb-to-bulb vacuum transfer. Although a crystal structure determination of BMS itself has not been reported in the literature, related compounds such as (pentafluorophenyl)-borane dimethylsulfide (C₆F₅BH₂·S(CH₃)₂) have been examined by X-ray crystallography, revealing that the boron atom adopts a tetrahedral molecular geometry.

Solvent-Free Synthetic Approaches for Borane-Dimethylsulfide Adduct Formation

Recent advances in green chemistry have promoted the development of solvent-free approaches for BMS synthesis and applications. Continuous-flow methodologies using neat borane dimethylsulfide have emerged as particularly promising.

The optimization of continuous-flow reduction of methyl benzoate with neat BMS revealed several important parameters. Temperature proved crucial, with 90°C identified as optimal for complete conversion. A residence time of 20 minutes combined with a substrate/BH₃·DMS ratio of 1:2.0 delivered maximum efficiency.

Table 1: Optimization of Continuous-Flow Reduction of Methyl Benzoate with Neat Borane Dimethylsulfide

| Entry | Temp (°C) | Flow Rate (μL/min) | Residence Time (min) | Substrate Conc. (M) | Substrate/BH₃·DMS Ratio | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 25 | 100 | 120 | 1 | 1:2.0 | 26 | 26 |

| 2 | 50 | 100 | 120 | 1 | 1:2.0 | 72 | 72 |

| 3 | 90 | 100 | 120 | 1 | 1:2.0 | 100 | 100 |

| 7 | 90 | 600 | 20 | 1 | 1:2.0 | 100 | 100 |

| 9 | 90 | 300 | 40 | 4 | 1:2.0 | 100 | 100 (99) |

| 10 | 90 | 230 | 37 | 8 (neat) | 1:2.0 | 100 | 100 (99) |

Note: No side product formation was observed; chemoselectivity was 100% in all reactions. Yields in parentheses represent isolated yields.

The solvent-free approach demonstrated remarkable stability even at high substrate concentrations (up to 8 M with neat methyl benzoate). Collection of the product stream for just 10 minutes yielded 1.97 g of pure benzyl alcohol after workup, corresponding to a productivity of 11.82 g h⁻¹. This highlights the exceptional efficiency and scalability of solvent-free continuous-flow methodologies for BMS reactions.

Mechanistic Insights into Diborane Absorption Pathways with Dimethyl Sulfide

The mechanism of diborane absorption by dimethyl sulfide involves Lewis acid-base interactions. Detailed kinetic and mechanistic studies have been conducted, particularly for haloboranes like HBBr₂·SMe₂ and HBCl₂·SMe₂.

The established mechanism proceeds through three key steps:

Dissociation of the complex into HBX₂ and Me₂S:

HBX₂·SMe₂ ⇌ HBX₂ + SMe₂Hydroboration of the nucleophile with the free HBX₂:

HBX₂ + R → RBX₂Recombination of RBX₂ with Me₂S:

RBX₂ + Me₂S → RBX₂·SMe₂

Kinetic studies have confirmed that the dissociation of Me₂S from the boron center represents the rate-determining step in this process. This is supported by the positive entropy of activation for the dissociation process and the retardation effect of excess Me₂S on hydroboration rates.

The activation parameters for the hydroboration reactions have been determined experimentally:

Table 2: Activation Parameters for Hydroboration Reactions

| Reaction | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|

| HBBr₂·SMe₂ with 1-octene/1-hexyne | 78 ± 4 | -34 ± 12 |

| HBCl₂·SMe₂ with 1-octene | 104 ± 5 | 43 ± 16 |

| Dissociation of Me₂S from HBBr₂·SMe₂ | 104 ± 2 | +33 ± 8 |

The positive entropy value (+33 ± 8 J K⁻¹ mol⁻¹) for the dissociation of Me₂S from HBBr₂·SMe₂ supports a dissociative mechanism, while the negative entropy value for the overall reaction of HBBr₂·SMe₂ indicates that the hydroboration step follows an associative pathway.

Interestingly, the reactivity of haloborane addition complexes depends significantly on the type of halogen attached to the boron atom. The π-bonding energies of the trihalides follow the order: BF₃ > BCl₃ > BBr₃ > BI₃. A larger π-bonding energy indicates higher electron density around the boron atom due to stronger π-donation from the halogen. Since HBBr₂·SMe₂ has lower electron density compared to HBCl₂·SMe₂, the B–SMe₂ bond is weaker in the latter complex, explaining why HBCl₂·SMe₂ is approximately 20 times more reactive than HBBr₂·SMe₂.

Alternative Synthetic Routes via Boron

Several alternative routes for BMS synthesis have been developed to avoid the use of diborane, which presents significant safety concerns due to its flammability and toxicity.

One innovative approach employs boron trifluoride (BF₃) as a starting material. A patented method describes the reaction of boron trifluoride with a tertiary amine under hydrogen atmosphere:

BF₃ + R₃N + H₂ → BH₃·NR₃ + HF

This reaction is preferably conducted by applying boron trifluoride gas to a solution containing a suitable tertiary amine (such as 1,2,2,6,6-pentamethylpiperidine) in an inert hydrocarbon solvent like benzene or toluene, followed by treatment with hydrogen at pressures of 5-150 bar (typically 20 bar).

A variation of this method involves the initial formation of a boron trifluoride-tertiary amine Lewis adduct, followed by reaction with hydrogen:

BF₃ + R₃N → BF₃·NR₃

BF₃·NR₃ + H₂ → BH₃·NR₃ + HF

Another innovative approach involves the use of polymeric sulfide-borane complexes as alternatives to traditional BMS. For example, poly(propylene sulfide)-borane adduct has been synthesized according to the following scheme:

(CH₂)₃S]ₓ + B₂H₆ gas → [(CH₂)₃S·BH₃]ₓ

The resulting polymeric adduct exhibits several advantages: it is inexpensive to produce, has high BH₃ content, is convenient to handle, and possesses minimal odor and low volatility. This polymeric borane complex has been successfully employed in various synthetic pathways, including the preparation of tertiary alcohols, alkynes, primary amines, ketones, and (Z)-alkenes.

For research requiring precise control over borane synthesis, a method for preparing high-purity BH₃·THF and BH₃·SMe₂ has been developed using a three-vial setup. This approach involves the reaction between NaBH₄ and BF₃·OEt₂, which yields purer solutions compared to the more commonly used reaction between NaBH₄ and I₂. The setup includes an empty second vial between the reaction and isolation vials to prevent contamination of the final borane solutions by diborane gas carrying solvents like ether and diglyme.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 160 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 159 of 160 companies with hazard statement code(s):;

H225 (95.6%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (95.6%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H301+H311 (23.9%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (85.53%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (30.82%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (44.03%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (99.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (40.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (52.83%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H412 (55.35%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard